Technical Guide: 4-(2,4,6-Trimethoxyphenyl)piperidine Hydrochloride
Technical Guide: 4-(2,4,6-Trimethoxyphenyl)piperidine Hydrochloride
This guide details the technical specifications, synthesis, and pharmacological context of 4-(2,4,6-Trimethoxyphenyl)piperidine hydrochloride , a specialized heterocyclic building block.
Executive Summary
4-(2,4,6-Trimethoxyphenyl)piperidine hydrochloride is a pharmacologically significant intermediate belonging to the 4-arylpiperidine class. It is structurally characterized by a piperidine ring substituted at the 4-position with an electron-rich 2,4,6-trimethoxyphenyl moiety. This scaffold is critical in the synthesis of cyclin-dependent kinase (CDK) inhibitors, most notably Flavopiridol (Alvocidib) , and serves as a probe for studying structure-activity relationships (SAR) in kinase and GPCR drug discovery.
Key Identifiers
| Parameter | Detail |
| Chemical Name | 4-(2,4,6-Trimethoxyphenyl)piperidine hydrochloride |
| CAS Number (HCl) | 2044796-37-2 |
| CAS Number (Free Base) | 432043-58-8 |
| Molecular Formula | C₁₄H₂₁NO₃[1][2][3][4][5][6] · HCl |
| Molecular Weight | 287.78 g/mol (HCl salt); 251.33 g/mol (Free base) |
| SMILES | COC1=CC(=C(C(=C1)OC)C2CCNCC2)OC.Cl |
| Appearance | White to off-white crystalline solid |
Chemical Profile & Properties[3][5][7][8][9][10]
The electron-donating methoxy groups on the phenyl ring significantly influence the compound's reactivity and binding affinity. The steric bulk of the ortho-methoxy groups restricts rotation around the phenyl-piperidine bond, creating a specific conformational lock often exploited in enzyme active sites.
Physicochemical Data Table
| Property | Value | Notes |
| Solubility | DMSO (>20 mg/mL), Methanol, Water (moderate) | Salt form enhances aqueous solubility. |
| Melting Point | >200 °C (dec) | Typical for piperidine HCl salts. |
| pKa (Calc.) | ~9.8 (Piperidine NH) | Highly basic secondary amine. |
| H-Bond Donors | 2 (NH, HCl) | |
| H-Bond Acceptors | 4 (3x OMe, 1x N) | |
| LogP (Calc.) | ~1.9 | Lipophilic but balanced by polarity. |
Synthetic Pathways[4][7][9][11]
The synthesis of 4-(2,4,6-trimethoxyphenyl)piperidine requires overcoming the steric hindrance of the 2,4,6-trimethoxy benzene ring. The most robust protocol involves a lithiation-addition sequence followed by reduction.
Protocol: Validated Synthesis Route
Step 1: Lithiation & Addition
-
Reagents: 1,3,5-Trimethoxybenzene, n-Butyllithium (n-BuLi), N-Boc-4-piperidone.
-
Conditions: Anhydrous THF, -78°C to RT.
-
Mechanism: n-BuLi selectively deprotonates the benzene ring between two methoxy groups (ortho-lithiation). The resulting carbanion attacks the ketone of the piperidone.
Step 2: Dehydration
-
Reagents: Trifluoroacetic acid (TFA) or HCl/MeOH.
-
Outcome: Removal of the Boc group and elimination of the tertiary alcohol to form the tetrahydropyridine intermediate.
Step 3: Hydrogenation
-
Reagents: H₂, Pd/C (10%), Methanol.
-
Conditions: 40 psi, RT, 12h.
-
Outcome: Reduction of the alkene double bond to yield the saturated piperidine.
Synthesis Workflow Diagram
Caption: Step-wise synthetic route from commercially available precursors to the target piperidine HCl salt.
Pharmacological Mechanism & Applications[7][8][10]
This compound serves as a core scaffold for Cyclin-Dependent Kinase (CDK) inhibitors. The 2,4,6-trimethoxyphenyl motif mimics the adenosine ring of ATP, allowing the molecule to lodge deeply into the ATP-binding pocket of kinases.
Mechanism of Action: ATP Competitive Inhibition
-
Binding: The piperidine nitrogen (protonated at physiological pH) forms hydrogen bonds with the hinge region of the kinase (e.g., CDK9 or CDK4/6).
-
Selectivity: The bulky trimethoxy group occupies the hydrophobic pocket, inducing conformational changes that prevent ATP binding.
-
Therapeutic Impact: Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins (Mcl-1, XIAP), triggering apoptosis in cancer cells (e.g., CLL, AML).
Signaling Pathway Diagram[9]
Caption: Mechanism of action illustrating the scaffold's role in CDK9 inhibition and subsequent apoptosis induction.
Analytical Characterization
To ensure scientific integrity, the identity of the compound must be validated using the following analytical parameters.
| Method | Expected Signal / Characteristic |
| ¹H NMR (DMSO-d₆) | δ 3.75 (s, 9H) : Distinct singlets for 3x OMe groups.δ 6.20 (s, 2H) : Aromatic protons (meta to OMe).δ 3.0-3.4 (m) : Piperidine ring protons.δ 8.8-9.2 (br) : Exchangeable NH₂⁺ protons. |
| ¹³C NMR | Signals at ~160 ppm (C-OMe), ~55 ppm (OMe), and ~25-45 ppm (Piperidine carbons). |
| Mass Spectrometry | m/z = 252.16 [M+H]⁺ . |
| HPLC Purity | >98% (Required for biological assays). Column: C18; Mobile Phase: ACN/Water + 0.1% TFA. |
Safety & Handling (MSDS Highlights)
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Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Storage: Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Desiccate to prevent hydrolysis or salt dissociation.
References
-
Sigma-Aldrich. 4-(2,4,6-Trimethoxyphenyl)piperidine Product Specification. Accessed 2026.[1][] Link
-
PubChem. Compound Summary for CID 16227817: 4-(2,4,6-trimethoxyphenyl)piperidine. National Library of Medicine. Link
-
CymitQuimica. 4-(2,4,6-Trimethoxyphenyl)piperidine hydrochloride CAS 2044796-37-2.[9] Link
- Kim, K. S., et al. (2002). "Discovery of Aminoflavone as a Histone Deacetylase Inhibitor". Journal of Medicinal Chemistry. (Contextual reference for flavonoid/piperidine scaffolds in kinase inhibition).
- Sedlacek, H. H. (2001). "Mechanisms of Action of Flavopiridol". Critical Reviews in Oncology/Hematology. (Details the pharmacophore relevance).
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